1,1-Dichloro-2,2-difluoroethylene
Overview
Description
Synthesis Analysis
An efficient synthesis method involves the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc in solvents like methanol, dimethyl formamide, and ethanol at 80 °C, leading to high yields of 1-chloro-2,2-difluoroethylene, a closely related compound (Wang, Yang, & Xiang, 2013).
Molecular Structure Analysis
The molecular structure of 1,1-dichloro-2,2-difluoroethylene has been elucidated through electron diffraction studies in the vapor phase. Key findings include bonded distances of rg(C–F) = 1.315±0.015 A, rg(C=C) = 1.345±0.025 A, and rg(C–Cl) = 1.706±0.008 A. The &FCF and &ClCCl angles were determined to be 112.1°±2.5° and 119.0°±0.9°, respectively, indicating a unique molecular geometry influenced by the unsymmetrical halogen substitution (Lowrey, D'antonio, & George, 1976).
Chemical Reactions and Properties
1,1-Dichloro-2,2-difluoroethylene undergoes various chemical reactions due to its reactive double bond and the presence of electronegative fluorine and chlorine atoms. For instance, its photochemically initiated oxidation in the liquid phase leads to the formation of corresponding epoxides and acyl halides, showcasing its reactivity and potential for further chemical transformations (Chow, Jones, Thorne, & Wong, 1969).
Physical Properties Analysis
The physical properties of 1,1-Dichloro-2,2-difluoroethylene, such as boiling point, melting point, and density, are crucial for its handling and application in industrial processes. However, specific detailed studies on these properties are limited in the available literature.
Chemical Properties Analysis
The chemical properties of 1,1-Dichloro-2,2-difluoroethylene, including its reactivity with other chemical species, stability under various conditions, and potential for polymerization, are influenced by its molecular structure. Its ability to form polymers like polyvinylidene fluoride highlights its significance in the chemical industry as a precursor for high-value materials (Thakore & Mehendale, 2014).
Scientific Research Applications
Application 1: Molecular Structure Determination
- Summary of Application: The molecular structure of 1,1-Dichloro-2,2-difluoroethylene has been determined using electron diffraction studies in the vapor phase .
- Methods of Application: An electron diffraction study was conducted in the vapor phase. A Euclidean structural model was obtained from the refined unconstrained least-squares distances .
- Results: The bonded distances obtained are rg (C–F) =1.315±0.015 Å, rg (C=C) = 1.345±0.025 Å, rg (C–Cl) =1.706±0.008 Å . The &FCF angle is 112.1°±2.5° and the &ClCCl angle is 119.0°±0.9° .
Application 2: Refrigerant
- Summary of Application: 1,1-Dichloro-2,2-difluoroethylene is a low-boiling liquid that is used as a refrigerant .
- Methods of Application: It is used directly as a refrigerant due to its low boiling point .
- Results: It has practical limitations as a solvent because of its low boiling point (commercial listings, 19 °C; lit. 17 °C) .
Application 3: Production of Fluorine-Containing Fine Chemicals
- Summary of Application: 1,1-Dichloro-2,2-difluoroethylene is a key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins and other fluorine containing fine chemicals .
- Methods of Application: It is used as a raw material and key intermediate in the synthesis of these chemicals .
- Results: These products can be used as heat exchange materials, refrigerants, foaming agents, solvents, cleaning agents, polymerisation media, polyolefin and polyurethane expansion agents, gas dielectrics and flame retardants .
Application 4: Heat Transfer Applications
- Summary of Application: 1,2-Dichloro-1,2-difluoroethylene can be used in heat transfer applications .
- Methods of Application: It is used directly in heat transfer systems due to its thermal properties .
- Results: The specific results or outcomes would depend on the specific heat transfer application .
Application 5: Solvent
- Summary of Application: 1,1-Dichloro-2,2-difluoroethylene can be used as a solvent .
- Methods of Application: It is used directly as a solvent due to its chemical properties .
- Results: It has practical limitations as a solvent because of its low boiling point (commercial listings, 19 °C; lit. 17 °C) .
Application 6: Production of Fluorine-Containing Fine Chemicals
- Summary of Application: 1,1-Dichloro-2,2-difluoroethylene is a key intermediate for the production of fluorine-containing fine chemicals .
- Methods of Application: It is used as a raw material and key intermediate in the synthesis of these chemicals .
- Results: These products can be used as heat exchange materials, refrigerants, foaming agents, solvents, cleaning agents, polymerisation media, polyolefin and polyurethane expansion agents, gas dielectrics and flame retardants .
Safety And Hazards
1,1-Dichloro-2,2-difluoroethylene is a liquid material, which may cause illness from inhalation . When heated to high temperatures it may decompose and emit toxic fumes . When in contact with water or steam it may produce additional fumes that can cause illness from inhalation . The primary hazard is the threat to the environment .
properties
IUPAC Name |
1,1-dichloro-2,2-difluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F2/c3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGONURINHVBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073150 | |
Record name | Ethene, 1,1-dichloro-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073150 | |
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Molecular Weight |
132.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; Boiling point = 19 deg C; [Alfa Aesar MSDS] | |
Record name | 1,1-Dichloro-2,2-difluoroethylene | |
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Vapor Pressure |
370.0 [mmHg] | |
Record name | 1,1-Dichloro-2,2-difluoroethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9830 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,1-Dichloro-2,2-difluoroethylene | |
CAS RN |
79-35-6 | |
Record name | 1,1-Dichloro-2,2-difluoroethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Dichloro-2,2-difluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1-dichloro-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichlorodifluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.090 | |
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Record name | 1,1-DICHLORO-2,2-DIFLUOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC503FP86Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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